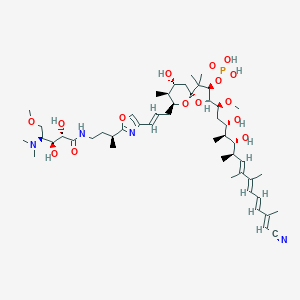
Calyculin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calyculin B is a naturally occurring marine toxin that has been widely used in scientific research due to its unique properties. It was first isolated from a marine sponge, Discodermia calyx, in 1988 by researchers at the University of California, San Diego. Since then, Calyculin B has been extensively studied for its potential applications in various fields of science, including biochemistry, cell biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Cellular Biology Research
Calyculin A, closely related to Calyculin B, is widely used in cellular biology as an inhibitor of protein Ser/Thr phosphatases of the PPP family. Its effects on human cancer and non-cancer cell lines have been studied, revealing its role in blocking calcium influx and affecting cell cycle progression (Holy & Brautigan, 2012).
2. X-ray Cell Killing Enhancement
Research has shown that Calyculin A enhances X-ray cell killing in cultured mammalian cells. This effect is associated with chromatin condensation, suggesting a new class of radiation sensitizers (Nakamura & Antoku, 1994).
3. Inhibition of Protein Phosphatase Activity
Calyculin A and okadaic acid are inhibitors of protein phosphatase activity. This property is particularly relevant in the context of smooth muscle fibers, where these compounds induce contraction (Ishihara et al., 1989).
4. Impact on Lymphocytes
Calyculin A has been shown to induce chromosome condensation in lymphocytes and significantly raise the mitotic index. This finding suggests clinical utility for human karyotyping (Kowalska et al., 2003).
5. Calyculin Biogenesis
Calyculin A's biosynthetic gene cluster has been identified, revealing insights into its production by symbiont bacteria in marine sponges. Understanding the biosynthesis of calyculin offers a glimpse into the regulation of toxicity and chemical defense mechanisms in sponges (Wakimoto et al., 2014).
6. Tumor Promotion Studies
Studies on calyculin A reveal its role as a tumor promoter, providing insights into the mechanisms of action of various tumor-promoting compounds (Suganuma et al., 1990).
7. Synthesis and Chemical Studies
Efforts in the total synthesis of calyculin A and B have been significant in understanding their complex chemical structures, which are crucial for enzyme inhibition and membrane permeability. Such studies contribute to our understanding of natural product chemistry (Fagerholm et al., 2010).
8. Chromosome Condensation in Embryos
Calyculin A has been used to study chromosome condensation in blastomeres from embryos, highlighting its potential for cytogenetic analysis (Kramer et al., 2008).
9. Cellular Morphology and Phosphorylation
Studies have shown that calyculin-A affects cell shape and protein phosphorylation, providing insights into cell morphology and signaling pathways (Chartier et al., 1991).
Eigenschaften
CAS-Nummer |
107537-44-0 |
|---|---|
Produktname |
Calyculin B |
Molekularformel |
C50H81N4O15P |
Molekulargewicht |
1009.2 g/mol |
IUPAC-Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI-Schlüssel |
FKAWLXNLHHIHLA-REYRJGSJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Kanonische SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
calyculin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



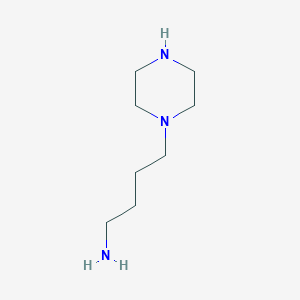
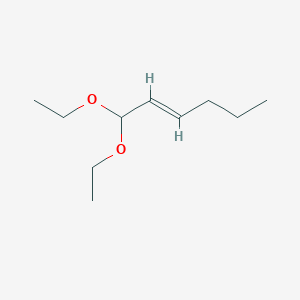
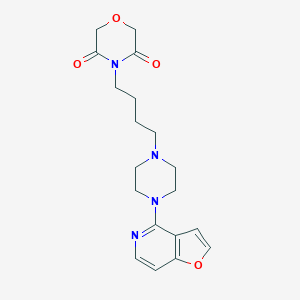
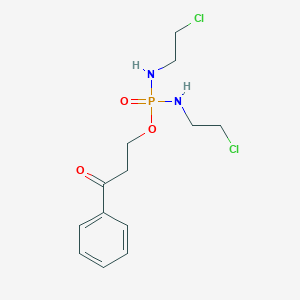
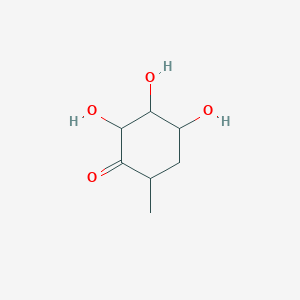
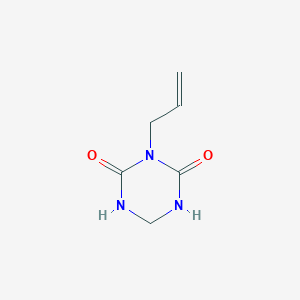
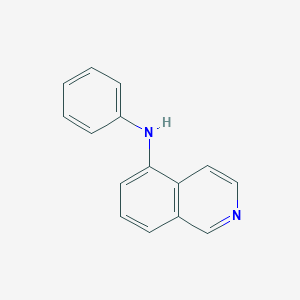
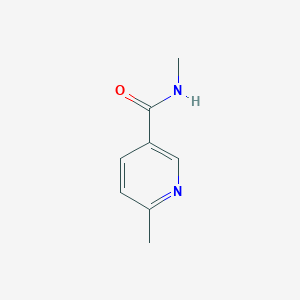
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
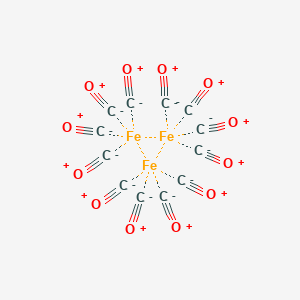
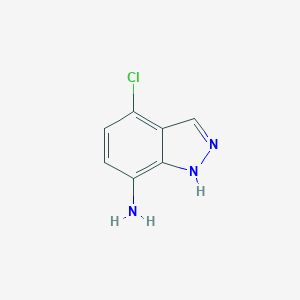
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
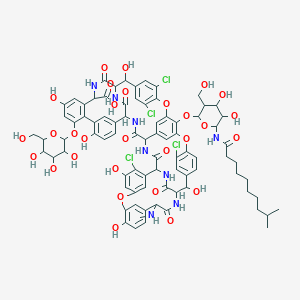
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)